Cas no 2171881-06-2 (2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)

2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid structure
2171881-06-2 structure
Product name:2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
CAS No:2171881-06-2
MF:C28H34N2O5
MW:478.579967975616
CID:6053811
PubChem ID:165564240

2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
    • 2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
    • EN300-1545811
    • 2171881-06-2
    • Inchi: 1S/C28H34N2O5/c1-2-8-19(27(32)33)15-29-26(31)24(18-9-7-10-18)16-30-28(34)35-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h3-6,11-14,18-19,24-25H,2,7-10,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: PEIWHWNNDKQMCK-UHFFFAOYSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)NCC(C(=O)O)CCC

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 105Ų

2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1545811-0.05g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1545811-0.5g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1545811-100mg
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
100mg
$2963.0 2023-09-25
Enamine
EN300-1545811-1.0g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
1g
$3368.0 2023-06-05
Enamine
EN300-1545811-500mg
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
500mg
$3233.0 2023-09-25
Enamine
EN300-1545811-0.25g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1545811-250mg
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1545811-0.1g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1545811-2.5g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1545811-5.0g
2-{[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171881-06-2
5g
$9769.0 2023-06-05

Additional information on 2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid

Comprehensive Analysis of 2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid (CAS No. 2171881-06-2)

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid (CAS No. 2171881-06-2) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in producing high-purity peptides for drug discovery and biomedical research. The compound's unique structure, featuring a cyclobutyl group and a pentanoic acid backbone, makes it a versatile building block for designing novel therapeutic peptides.

The growing demand for custom peptides and bioconjugates in cancer research, immunotherapy, and neurodegenerative disease studies has propelled the relevance of CAS 2171881-06-2. Researchers are particularly intrigued by its potential to enhance peptide stability and bioavailability, addressing common challenges in peptide-based drug development. Moreover, its compatibility with automated peptide synthesizers aligns with the industry's shift toward high-throughput screening and precision medicine.

From a chemical perspective, the Fmoc group in 2-{2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid serves as a temporary protecting group during peptide chain elongation, which can be selectively removed under mild basic conditions. This property is critical for stepwise synthesis, minimizing side reactions. The cyclobutyl moiety introduces conformational constraints, potentially improving target binding affinity—a hot topic in GPCR-targeted drug design. Recent publications highlight its utility in creating cyclic peptide libraries, a trend fueled by the success of macrocyclic drugs like cyclosporine.

In the context of green chemistry, synthetic protocols for CAS 2171881-06-2 are being optimized to reduce organic solvent waste, responding to the sustainability concerns of modern labs. Questions frequently searched in academic databases include "Fmoc-cyclobutylalanine analogs" and "SPPS-compatible unnatural amino acids," reflecting the compound's niche applications. Its role in peptide stapling—a technique to stabilize α-helical structures—has also garnered attention, especially for protein-protein interaction inhibitors.

Quality control of 2171881-06-2 involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring compliance with GMP standards for preclinical studies. As the biopharmaceutical market expands, this compound exemplifies the intersection of chemical innovation and therapeutic potential, making it a staple in research chemical catalogs worldwide.

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